(±)8(9)-EET

Angiogenesis Endothelial cell migration Vascular biology

(±)8(9)-EET is one of the four primary regioisomers of epoxyeicosatrienoic acids (EETs), cytochrome P450 epoxygenase-derived lipid mediators biosynthesized from arachidonic acid. While all four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) share a common biosynthetic origin, they exhibit pronounced and quantifiable functional divergence across multiple assay systems.

Molecular Formula C20H32O3
Molecular Weight 320.5
Cat. No. B1152364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)8(9)-EET
Synonyms(±)8,9-EpETrE
Molecular FormulaC20H32O3
Molecular Weight320.5
Structural Identifiers
SMILESCCCCC/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(O)=O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1
InChIKeyDBWQSCSXHFNTMO-ZZMPYBMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)8(9)-EET: Endogenous Regioisomer with Unique Pro-Angiogenic and COX Substrate Selectivity Profile


(±)8(9)-EET is one of the four primary regioisomers of epoxyeicosatrienoic acids (EETs), cytochrome P450 epoxygenase-derived lipid mediators biosynthesized from arachidonic acid. While all four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) share a common biosynthetic origin, they exhibit pronounced and quantifiable functional divergence across multiple assay systems [1]. (±)8(9)-EET is distinguished by its selective capacity to promote endothelial cell migration and capillary-like structure formation—activities not shared by 11,12-EET or 14,15-EET—and by its status as the most efficient substrate for both COX-1 and COX-2 among the EETs [2].

Why Generic EET Substitution Fails: Regioisomer-Dependent Divergence in (±)8(9)-EET Functional Profiles


The four EET regioisomers are not functionally interchangeable despite their structural similarity. Empirical evidence demonstrates that 8(9)-EET exhibits regioisomer-specific activities that would be lost or replaced by opposite effects if substituted with an alternative EET regioisomer. For example, 11,12-EET produces vasodilation in renal preglomerular vasculature whereas 8,9-EET has no significant effect on vascular diameter, and 5,6-EET induces vasoconstriction [1]. In cardiac ventricular myocytes, 5,6-EET and 11,12-EET significantly increase cell shortening and intracellular calcium concentrations, whereas 8,9-EET and 14,15-EET are without effect [2]. This regioisomer-dependent divergence across cardiovascular, angiogenic, and inflammatory assays underscores that substitution of one EET for another will not reproduce the same biological outcomes and would invalidate comparative experimental results. Researchers requiring reproducible, regioisomer-specific functional outcomes must procure the correct EET regioisomer.

(±)8(9)-EET Quantitative Differentiation Evidence: Direct Comparative Data Against EET Regioisomers


Selective Pro-Angiogenic Activity: 8,9-EET vs. 11,12-EET and 14,15-EET

Among the four EET regioisomers, only 5,6-EET and 8,9-EET are capable of promoting endothelial cell migration and the formation of capillary-like structures. By contrast, 11,12-EET and 14,15-EET lack this activity entirely [1]. This functional distinction is independent of cell proliferation effects, which all four EETs can stimulate via divergent intracellular signaling pathways [2].

Angiogenesis Endothelial cell migration Vascular biology

COX Substrate Preference: 8,9-EET as Preferred Substrate for Both COX-1 and COX-2

In direct comparative oxygen consumption and product formation assays, the substrate preference ranking for both COX-1 and COX-2 was established as 8,9-EET > 5,6-EET > 11,12-EET, with 14,15-EET being completely inactive as a substrate [1]. This quantitative ranking demonstrates that 8,9-EET is the most efficiently metabolized EET by COX enzymes, which has significant implications for downstream prostanoid-like metabolite formation and functional outcomes.

Cyclooxygenase COX-1 COX-2 Eicosanoid metabolism

Vasodilatory Potency Ranking: 8,9-EET Exceeds All Other EET Regioisomers in Mouse Arteries

In pressurized isolated mesenteric arteries from mice, all four EET regioisomers produced dose-dependent vasodilation, but with a clear potency hierarchy. The rank order of potency was established as 8,9-EET > 14,15-EET ≈ 5,6-EET > 11,12-EET [1]. This ranking demonstrates that 8,9-EET is the most potent vasodilatory EET regioisomer in this vascular bed. The vasodilatory response to 8,9-EET was blocked by endothelial removal or L-NAME, indicating an endothelium- and eNOS/NO-dependent mechanism [2].

Vascular biology Vasodilation Nitric oxide

Cardiac Myocyte Functional Effects: 8,9-EET Lacks Activity Shared by 5,6-EET and 11,12-EET

In isolated guinea pig ventricular myocytes, both 5,6-EET and 11,12-EET significantly increased cell shortening and intracellular calcium concentrations across a concentration range of 100 pg/ml to 20 ng/ml. In direct contrast, 8,9-EET and 14,15-EET were completely without effect on these parameters [1]. This functional dichotomy demonstrates that 8,9-EET does not engage the signaling pathways in cardiac myocytes that are activated by 5,6-EET and 11,12-EET.

Cardiac physiology Cardiomyocyte Calcium signaling

KATP Channel Activation: 8,9-EET Equipotent to 11,12-EET in Cardiac Myocytes

In rat cardiac ventricular myocytes using the inside-out patch-clamp technique, both 8,9-EET and 11,12-EET potently activate KATP channels with comparable half-maximal effective concentrations. The EC50 was 19.1 ± 4.8 nM for 8,9-EET and 18.9 ± 2.6 nM for 11,12-EET (P = not significant) [1]. In contrast, the hydrolysis product 11,12-DHET had no effect on KATP channel open probability [2], demonstrating that the intact epoxide moiety is required for activity.

Ion channels KATP channel Cardiac electrophysiology

Metabolic Fate via mEH: 8,9-EET Hydrolysis Rate Reduced 50% in mEH Knockout Plasma

While soluble epoxide hydrolase (sEH) is generally considered the primary enzyme for EET hydrolysis, 8,9-EET exhibits a distinct metabolic vulnerability to microsomal epoxide hydrolase (mEH). In plasma from mEH knockout mice, hydrolysis rates for 8,9-EET and 9,10-EpOME were reduced by 50% compared to wild-type plasma [1]. This indicates that mEH contributes substantially to the turnover of 8,9-EET in vivo, a metabolic feature that may not apply equally to all EET regioisomers. Class-level inference suggests that mEH plays a leading role specifically in the hydrolysis of 8,9-EET and 9,10-EpOME [2].

Epoxide hydrolase mEH Lipid metabolism Pharmacokinetics

(±)8(9)-EET: High-Impact Application Scenarios Based on Regioisomer-Specific Evidence


Angiogenesis Research Requiring Both Endothelial Cell Migration and Tube Formation

(±)8(9)-EET is uniquely suited for in vitro and in vivo angiogenesis studies where the combined outcomes of endothelial cell migration and capillary-like structure formation are required. As established in Section 3, Evidence Item 1, among the four EET regioisomers, only 5,6-EET and 8,9-EET promote endothelial cell migration and tube formation; 11,12-EET and 14,15-EET lack this activity [1]. Subcutaneous sponge models in mice have confirmed the pro-angiogenic activity of 8,9-EET in vivo, with neo-vascularization effects enhanced by co-administration of soluble epoxide hydrolase inhibitors . For angiogenesis screening assays, cancer vascularization studies, or wound healing models where EET-mediated angiogenesis is being evaluated, (±)8(9)-EET (or 5,6-EET) is the only appropriate regioisomer choice.

COX-Dependent Eicosanoid Metabolism and COX-2-Mediated Angiogenesis Studies

(±)8(9)-EET is the optimal regioisomer for investigations of COX-dependent EET metabolism due to its status as the most preferred substrate for both COX-1 and COX-2, as quantified in Section 3, Evidence Item 2 [1]. 8,9-EET-stimulated angiogenesis is enhanced by COX-2 metabolism in the endothelium through the formation of the downstream metabolite 8,9,11-EHET, which elicits angiogenic responses at levels comparable to vascular endothelial growth factor . Studies requiring COX-derived EET metabolites as pro-angiogenic or pro-inflammatory mediators should preferentially use 8,9-EET. Conversely, 14,15-EET is unsuitable for such applications as it is completely inactive as a COX substrate.

Endothelium-Dependent Vasodilation and eNOS/NO Signaling Studies in Murine Models

For investigators studying EET-mediated vasodilation in murine mesenteric arteries or endothelial nitric oxide synthase (eNOS) activation, (±)8(9)-EET offers the highest vasodilatory potency among the four EET regioisomers, as established in Section 3, Evidence Item 3 [1]. The vasodilatory response to 8,9-EET is endothelium-dependent, blocked by L-NAME, and accompanied by direct induction of NO production in endothelial cells . This potency advantage may enable the use of lower working concentrations, reducing potential off-target effects or solubility limitations in experimental systems. For vascular biology studies in mice where EET-mediated NO release is the primary readout, 8,9-EET is the regioisomer of choice.

Cardiac Myocyte Studies Requiring an EET Negative Control

Based on the functional inactivity of 8,9-EET in ventricular myocyte contractility and calcium handling assays (Section 3, Evidence Item 4), (±)8(9)-EET serves as an ideal negative control regioisomer for cardiac myocyte studies where 5,6-EET or 11,12-EET are being tested as active compounds [1]. While 8,9-EET and 11,12-EET are equipotent activators of cardiac KATP channels in patch-clamp experiments (Section 3, Evidence Item 5), the absence of effects on cell shortening and intracellular calcium in intact myocytes demonstrates that KATP channel activation does not translate to altered contractility under the assayed conditions . For researchers requiring an EET regioisomer that does not directly modulate cardiac myocyte contractile function, 8,9-EET is the appropriate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)8(9)-EET

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.